Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide is a complex organic compound characterized by the presence of a pyridine ring substituted with a sulfinyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide typically involves the reaction of 4-fluorophenyl ethyl ketone with pyridine N-oxide under specific conditions. The reaction is often catalyzed by a suitable oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 4-ethyl-, 1-oxide: Similar in structure but lacks the sulfinyl and fluorophenyl groups.
Pyridine, 2-ethyl-4-(1-methylethenyl): Contains an ethyl and methylethenyl group instead of the sulfinyl and fluorophenyl groups.
Uniqueness
Pyridine, 2-[[1-(4-fluorophenyl)ethyl]sulfinyl]-, 1-oxide is unique due to the presence of both the sulfinyl and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
60264-29-1 |
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Molecular Formula |
C13H12FNO2S |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[1-(4-fluorophenyl)ethylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H12FNO2S/c1-10(11-5-7-12(14)8-6-11)18(17)13-4-2-3-9-15(13)16/h2-10H,1H3 |
InChI Key |
GLVCVTDOUQGAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)S(=O)C2=CC=CC=[N+]2[O-] |
Origin of Product |
United States |
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